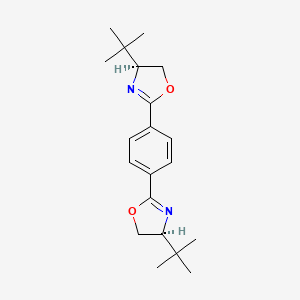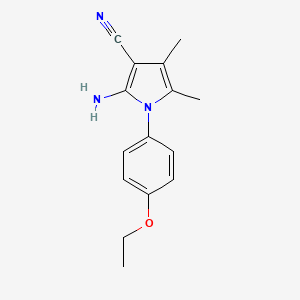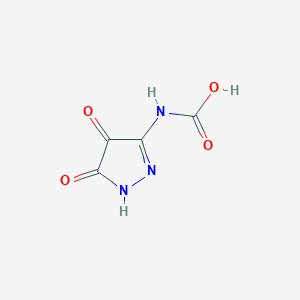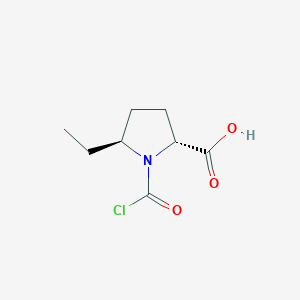
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is a heterocyclic compound with a molecular formula of C6H7N3O3. This compound belongs to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile typically involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl aldehydes. The reaction is carried out in the presence of a catalytic medium such as potassium carbonate (K2CO3) and glycerol, which acts as a deep eutectic solvent . The reaction conditions are mild, and the process is environmentally friendly and economical.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and hydroxyethoxy groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can yield various substituted isoxazole derivatives .
Scientific Research Applications
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of pathogenic microorganisms by interfering with their metabolic processes. It also exhibits antioxidant activity by scavenging free radicals and preventing oxidative damage .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic acid: This compound is similar in structure and exhibits similar biological activities.
5-Amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile: Another closely related compound with comparable properties.
Uniqueness
5-Amino-3-(2-hydroxyethoxy)isoxazole-4-carbonitrile is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and hydroxyethoxy groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H7N3O3 |
|---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
5-amino-3-(2-hydroxyethoxy)-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C6H7N3O3/c7-3-4-5(8)12-9-6(4)11-2-1-10/h10H,1-2,8H2 |
InChI Key |
JYCPJBXPPGTKNK-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NOC(=C1C#N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12874414.png)






![6-Chlorooxazolo[5,4-b]pyridine](/img/structure/B12874461.png)
![3-Phenyl-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B12874468.png)
![2-(Carboxy(hydroxy)methyl)-7-nitrobenzo[d]oxazole](/img/structure/B12874469.png)
![2-(Chloromethyl)-4-(methylthio)benzo[d]oxazole](/img/structure/B12874473.png)


